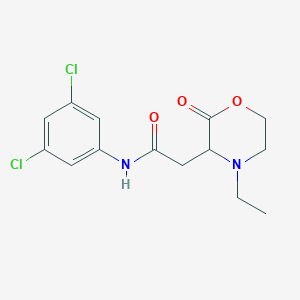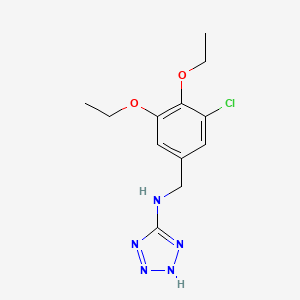![molecular formula C21H15F2N5OS B4427446 N-(2,4-difluorophenyl)-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4427446.png)
N-(2,4-difluorophenyl)-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide
Description
This chemical compound belongs to a broader category of compounds that have been extensively studied for their varied biological activities, which include antimicrobial, antifungal, and anti-tuberculosis properties. The presence of a 1,2,4-triazole ring system, combined with a phenyl group and a pyridinyl substituent, indicates a potential for significant biological activity, as seen in related compounds. The interest in these compounds is driven by their wide range of pharmaceutical applications and the potential for discovering new therapeutic agents.
Synthesis Analysis
The synthesis of related compounds typically involves the condensation of 4-phenyl-5-(pyridine-4-yl)-4H-1,2,4-triazole-3-thiol with 2-Chloro-N-(aryl)acetamide in the presence of anhydrous potassium carbonate (MahyavanshiJyotindra, ParmarKokila, & MahatoAnil, 2011). This method allows for the creation of a variety of derivatives by changing the aryl group, enabling a broad exploration of chemical space for enhanced biological activity.
Molecular Structure Analysis
The molecular structure of compounds within this family often shows a "V" shaped conformation due to the angles between the two aromatic planes, as observed in similar compounds with difluoromethyl and halophenyl groups (Boechat et al., 2011). These structures are stabilized by various intermolecular interactions, including hydrogen bonds and π-interactions, which are crucial for their biological activity.
Chemical Reactions and Properties
Compounds in this category can undergo a range of chemical reactions, reflective of their functional groups. For instance, halogenated derivatives have been used as electrophilic fluorinating agents, indicating their reactivity towards nucleophilic centers in organic molecules (Banks et al., 1996).
properties
IUPAC Name |
N-(2,4-difluorophenyl)-2-[(4-phenyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15F2N5OS/c22-15-6-7-18(17(23)12-15)25-19(29)13-30-21-27-26-20(14-8-10-24-11-9-14)28(21)16-4-2-1-3-5-16/h1-12H,13H2,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMVQQSZVMKOICC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=C(C=C(C=C3)F)F)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15F2N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{4-[4-(1-azepanylcarbonyl)-2-oxo-1-pyrrolidinyl]phenyl}acetamide](/img/structure/B4427367.png)

![N-(2-ethyl-6-methylphenyl)-2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4427396.png)
![N-(4-chlorophenyl)-4-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-2-carboxamide](/img/structure/B4427400.png)

![2-[(5-cyclohexyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-1-(1-methyl-1H-indol-3-yl)ethanone](/img/structure/B4427409.png)
![1-[(4-bromobenzyl)sulfonyl]azepane](/img/structure/B4427414.png)
![N-{4-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)carbonyl]phenyl}-1-isopropyl-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4427421.png)
![methyl (8-benzyl-1,7-dimethyl-2,4-dioxo-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl)acetate](/img/structure/B4427425.png)
![1-[(4-chlorobenzyl)sulfonyl]piperidine](/img/structure/B4427429.png)
![N-allyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methylpropanamide](/img/structure/B4427434.png)

![1-[2-(1-azepanyl)-2-oxoethyl]-2-(4-morpholinylmethyl)-1H-benzimidazole](/img/structure/B4427470.png)
![3-(4-methylphenyl)-5-{1-[(4-methylphenyl)sulfonyl]-2-pyrrolidinyl}-1,2,4-oxadiazole](/img/structure/B4427472.png)